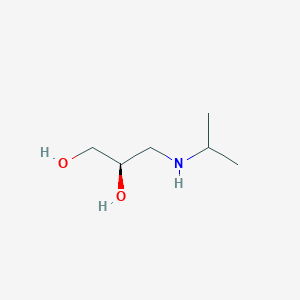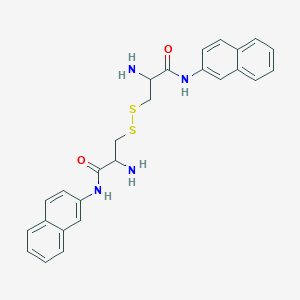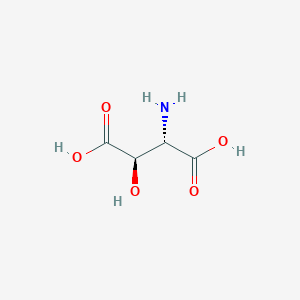
(3R)-3-hydroxy-L-aspartic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-Hydroxy-L-aspartic acid is a chiral amino acid derivative characterized by the presence of a hydroxyl group at the third carbon of the aspartic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-hydroxy-L-aspartic acid typically involves the stereoselective hydroxylation of L-aspartic acid. One common method includes the use of enzymatic catalysis, where specific enzymes facilitate the hydroxylation process under mild conditions. Another approach involves chemical synthesis using chiral catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, leveraging genetically engineered microorganisms to produce the compound in large quantities. These microorganisms are engineered to express enzymes that catalyze the hydroxylation of L-aspartic acid, resulting in high yields of the desired product.
化学反应分析
Types of Reactions: (3R)-3-Hydroxy-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 3-oxo-L-aspartic acid.
Reduction: The compound can be reduced to form 3-amino-L-aspartic acid.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: 3-oxo-L-aspartic acid.
Reduction: 3-amino-L-aspartic acid.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
(3R)-3-Hydroxy-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: It is utilized in the production of biodegradable polymers and other environmentally friendly materials.
作用机制
The mechanism of action of (3R)-3-hydroxy-L-aspartic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group at the third carbon plays a crucial role in these interactions, influencing the compound’s binding affinity and activity. Molecular targets include enzymes involved in amino acid metabolism and receptors that mediate cellular signaling pathways.
相似化合物的比较
L-Aspartic Acid: The parent compound, lacking the hydroxyl group at the third carbon.
3-Amino-L-Aspartic Acid: A derivative where the hydroxyl group is replaced by an amino group.
3-Oxo-L-Aspartic Acid: An oxidized form of (3R)-3-hydroxy-L-aspartic acid.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and the study of enzyme mechanisms.
属性
CAS 编号 |
6532-76-9 |
|---|---|
分子式 |
C4H7NO5 |
分子量 |
149.10 g/mol |
IUPAC 名称 |
(2S,3R)-2-amino-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2+/m0/s1 |
InChI 键 |
YYLQUHNPNCGKJQ-NHYDCYSISA-N |
SMILES |
C(C(C(=O)O)O)(C(=O)O)N |
手性 SMILES |
[C@H]([C@H](C(=O)O)O)(C(=O)O)N |
规范 SMILES |
C(C(C(=O)O)O)(C(=O)O)N |
| 7298-98-8 6532-76-9 |
|
同义词 |
erythro-beta-Hydroxyasparticacid; (3R)-3-hydroxy-L-asparticacid; erythro-3-Hydroxy-L-asparticacid; UNII-GDV0MSK2SG; Erythro-beta-hydroxy-L-asparticacid; erythro-3-Hydroxy-L-aspartate; (2S,3R)-2-amino-3-hydroxybutanedioicacid; erythro-3-Hydroxy-Ls-asparticacid; Asparticacid,L-threo-beta-hydroxy-; (2S,3R)-2-amino-3-hydroxysuccinicacid; beta-Hydroxyasparticacid; (2S,3R)-2-amino-3-hydroxy-succinicacid; ASPARTICACID,3-HYDROXY-,(erythro)-; 6532-76-9; 1186-90-9; 7298-98-8; GDV0MSK2SG; AC1L23VS; (3R)-3-Hydroxyasparticacid; SCHEMBL336362; erythro-3-hydroxy-Ls-aspartate; CHEBI:17576; CTK4B0789; Erythro-b-hydroxy-l-asparticacid; ZINC901877 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


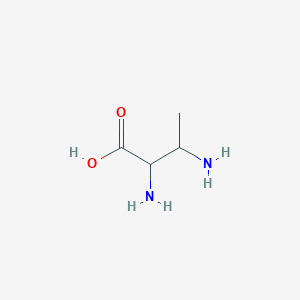
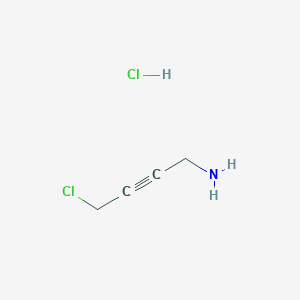
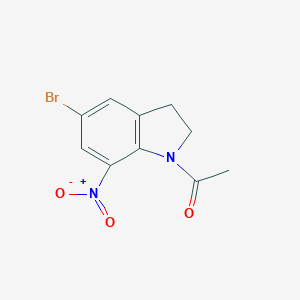
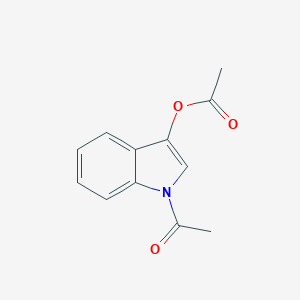
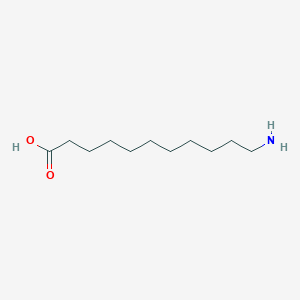
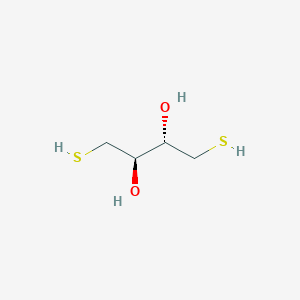
![[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B556867.png)

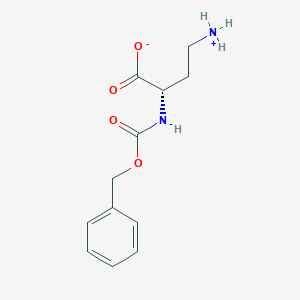
![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B556880.png)
